

Structure-Activity Relationship of Azalamellarin N Analogs: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of **Azalamellarin N** analogs, focusing on their structure-activity relationships (SAR). Azalamellarins are synthetic derivatives of the marine natural product lamellarin N, where the characteristic lactone B-ring is replaced by a lactam ring. This modification has been shown to significantly influence their biological activity, particularly as potent inhibitors of cancer-related kinases. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows.

Data Presentation: Comparative Biological Activity of Azalamellarin N Analogs

The biological activity of **Azalamellarin N** and its analogs has been primarily evaluated against drug-resistant epidermal growth factor receptor (EGFR) mutants and various cancer cell lines. The substitution pattern on the A-ring and the integrity of the lactam B-ring are crucial determinants of their inhibitory potency and selectivity.



Compound	R¹	R²	EGFR T790M/L858 R IC50 (nM) [1][2]	EGFR WT IC50 (nM)[1] [2]	Selectivity Index (WT/Mutant)
Azalamellarin N (5)	ОМе	OMe	>1000	>1000	-
Analog 6	O(CH ₂) ₃ NMe ₂	OMe	16	61	3.8
Analog 7	ОМе	O(CH2)3NMe2	11	46	4.2
Analog 10	O(CH ₂) ₃ NMe ₂	O(CH2)3NMe2	1.7	4.6	2.7

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. Selectivity Index is the ratio of IC₅₀ for wild-type (WT) EGFR to mutant EGFR, with higher values indicating greater selectivity for the mutant.

Compound	HuCCA-1 IC50 (μΜ)[3][4]	A549 IC ₅₀ (μΜ) [3][4]	HepG2 IC50 (μΜ)[3][4]	MOLT-3 IC50 (μM)[3][4]
Azalamellarin D	0.53	0.84	0.76	0.48
N-allyl- azalamellarin D	>10	>10	>10	>10
N-propyl- azalamellarin D	>10	>10	>10	>10

IC₅₀ values represent the concentration of the compound required to cause 50% inhibition of cell growth.

Key SAR Observations:

 Lactam Ring: The replacement of the lactone ring in lamellarins with a lactam ring in azalamellarins is a key modification. The lactam NH group is thought to be responsible for the enhanced inhibitory activity through hydrogen bonding interactions with the kinase domain.[1][2]



- A-Ring Substituents: The nature and position of substituents on the A-ring significantly impact the potency and selectivity of Azalamellarin N analogs. The introduction of 3-(dimethylamino)propoxy groups at the C20 and C21 positions dramatically increases the inhibitory activity against the EGFR T790M/L858R mutant.[1][2] The analog with two such groups (Analog 10) exhibited the highest potency.[1][2]
- N-Alkylation of Lactam: N-alkylation of the lactam nitrogen in azalamellarin D with allyl or propyl groups leads to a significant decrease in cytotoxicity, highlighting the importance of the unsubstituted lactam NH for activity.[4]
- Kinase Selectivity: **Azalamellarin N** analogs have also shown activity against other kinases, such as Glycogen Synthase Kinase-3β (GSK-3β). The lactam ring modification was found to markedly increase GSK-3β inhibitory activity compared to the corresponding lamellarins.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro EGFR T790M/L858R Tyrosine Kinase Assay

This assay is designed to measure the enzymatic activity of the drug-resistant EGFR mutant and the inhibitory effects of the test compounds.

- Reagents and Materials:
 - Recombinant EGFR T790M/L858R enzyme
 - Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA, 2.5mM DTT)
 - ATP (Adenosine triphosphate)
 - Substrate (e.g., a synthetic peptide like Poly(Glu, Tyr) 4:1)
 - Test compounds (Azalamellarin N analogs) dissolved in DMSO
 - Kinase-Glo® Luminescent Kinase Assay Kit
 - 96-well plates



- Plate reader capable of measuring luminescence
- Procedure:
 - Prepare a reaction mixture containing the kinase buffer, EGFR enzyme, and the substrate in each well of a 96-well plate.
 - 2. Add the test compounds at various concentrations to the wells. A control with no inhibitor is also included.
 - 3. Initiate the kinase reaction by adding a specific concentration of ATP to each well.
 - 4. Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
 - 5. Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent, which generates a luminescent signal inversely proportional to the kinase activity.
 - 6. The luminescence is measured using a plate reader.
 - 7. The IC₅₀ values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

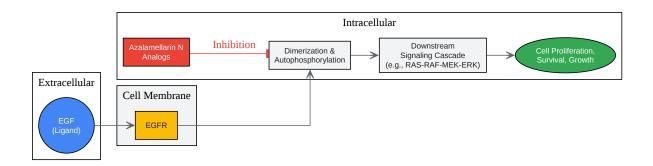
- Reagents and Materials:
 - o Cancer cell lines (e.g., HuCCA-1, A549, HepG2, MOLT-3)
 - Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
 - Test compounds (Azalamellarin N analogs) dissolved in DMSO
 - MTT solution (5 mg/mL in PBS)



- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- 96-well cell culture plates
- Microplate reader
- Procedure:
 - 1. Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
 - 2. Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
 - 3. After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
 - 4. Carefully remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
 - 5. Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
 - 6. The cell viability is expressed as a percentage of the untreated control, and the IC₅₀ values are determined.

Mandatory Visualizations Signaling Pathway and Experimental Workflow Diagrams

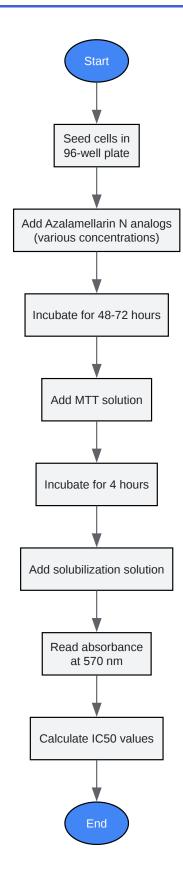




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Caption: EGFR signaling pathway and the inhibitory action of Azalamellarin N analogs.





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Caption: Workflow for determining the cytotoxicity of **Azalamellarin N** analogs using the MTT assay.

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